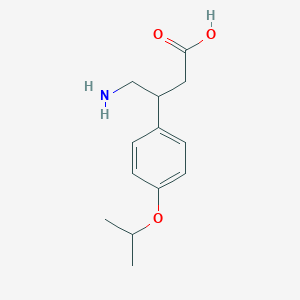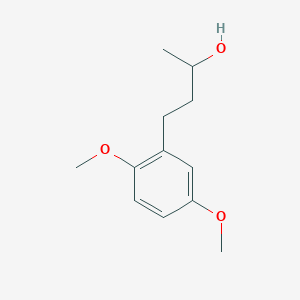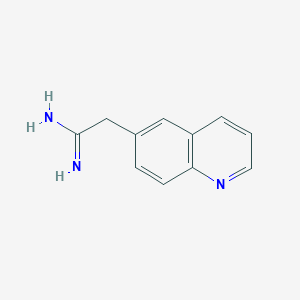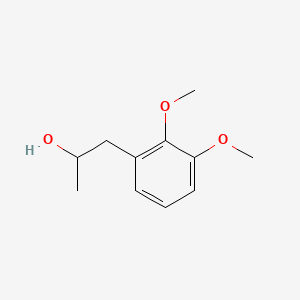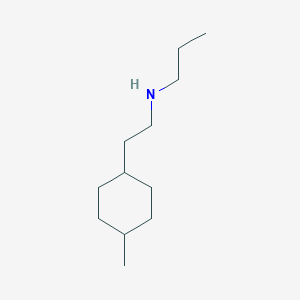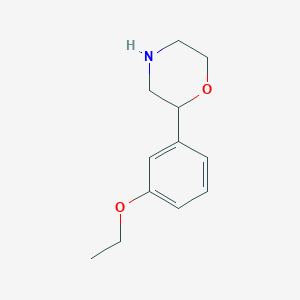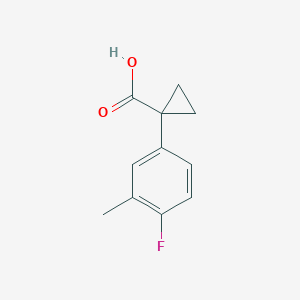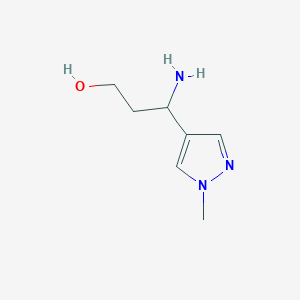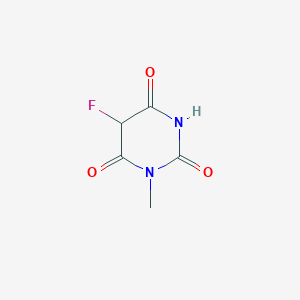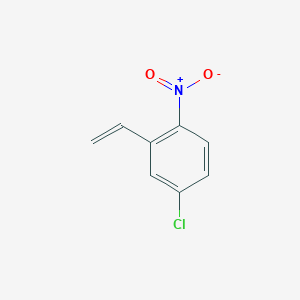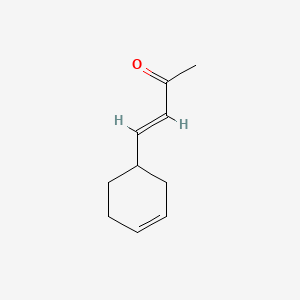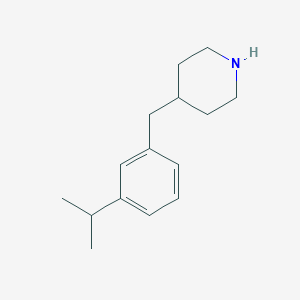
4-(Aminomethyl)benzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)benzene-1,2,3-triol can be achieved through several methods. One common approach involves the reduction of 4-nitrobenzene-1,2,3-triol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the direct amination of benzene-1,2,3-triol using formaldehyde and ammonium chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalysts and solvents plays a crucial role in the efficiency of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Various amine derivatives.
Substitution: Ethers, esters, and other substituted benzene derivatives.
Applications De Recherche Scientifique
4-(Aminomethyl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the manufacture of specialty chemicals and as a precursor for various industrial products.
Mécanisme D'action
The mechanism of action of 4-(aminomethyl)benzene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The hydroxyl groups and the aminomethyl group play a crucial role in its binding affinity and reactivity with target molecules.
Comparaison Avec Des Composés Similaires
4-(Aminomethyl)benzene-1,2,3-triol can be compared with other similar compounds such as:
Pyrogallol (benzene-1,2,3-triol): Lacks the aminomethyl group, making it less reactive in certain types of reactions.
4-(Hydrazinylmethyl)benzene-1,2,3-triol: Contains a hydrazinylmethyl group instead of an aminomethyl group, leading to different chemical properties and reactivity.
The presence of the aminomethyl group in this compound makes it unique and provides it with distinct chemical and biological properties that are not observed in its analogs.
Propriétés
Numéro CAS |
79146-83-1 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
4-(aminomethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C7H9NO3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,9-11H,3,8H2 |
Clé InChI |
RLVMDCBYSARFDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CN)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


